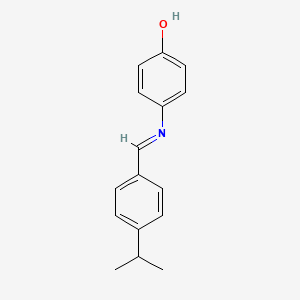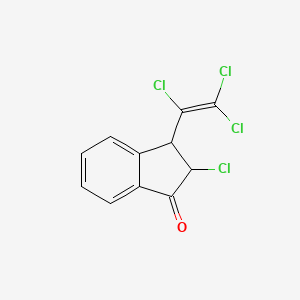
2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone is a chemical compound known for its unique structure and properties. It is a chlorinated indanone derivative, which has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone typically involves the chlorination of indanone derivatives under controlled conditions. The reaction often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone: Known for its unique chlorinated structure.
This compound derivatives: Variants with different substituents on the indanone ring.
Other chlorinated indanones: Compounds with similar chlorination patterns but different core structures.
Uniqueness
This compound stands out due to its specific chlorination pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
91634-71-8 |
|---|---|
Molecular Formula |
C11H6Cl4O |
Molecular Weight |
296.0 g/mol |
IUPAC Name |
2-chloro-3-(1,2,2-trichloroethenyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H6Cl4O/c12-8-7(9(13)11(14)15)5-3-1-2-4-6(5)10(8)16/h1-4,7-8H |
InChI Key |
QEJHEAITLJQAKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C2=O)Cl)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


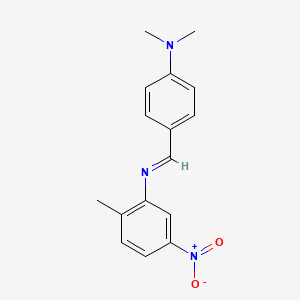
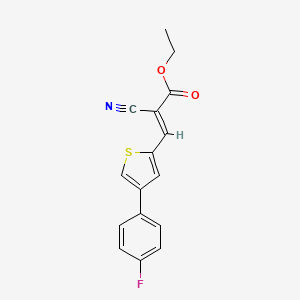
![Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B15075417.png)
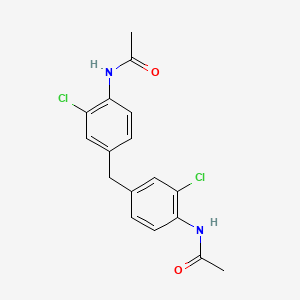
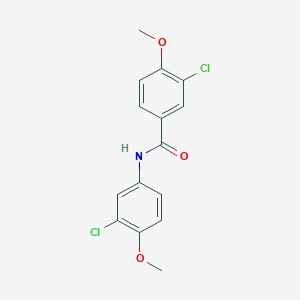
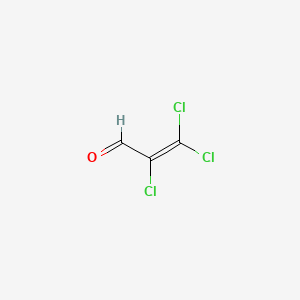
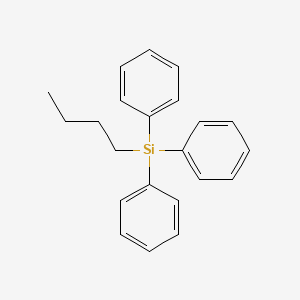
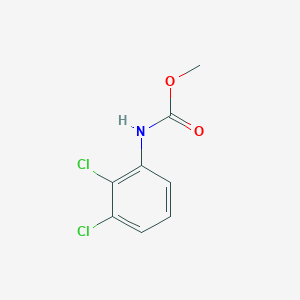
![Diethyl 2-[(2E)-2-butenyl]malonate](/img/structure/B15075448.png)
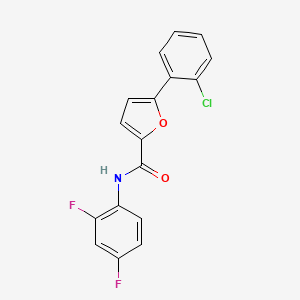
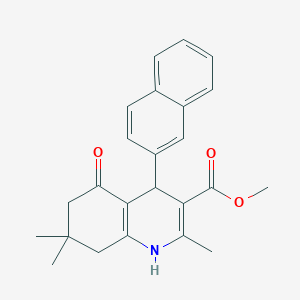
![1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol](/img/structure/B15075481.png)

